molecular formula C18H11F2N3O3S B2461203 (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1299484-73-3

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2461203
CAS No.: 1299484-73-3
M. Wt: 387.36
InChI Key: WZQZXHIVBGWJIK-UHFFFAOYSA-N
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Description

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C18H11F2N3O3S and its molecular weight is 387.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computational Applications

The synthesis and study of pyrazole-thiophene-based amide derivatives have revealed significant insights into the structural features and nonlinear optical properties of such compounds. In one study, a series of derivatives were synthesized, showcasing moderate to good yields. Notably, the study utilized Density Functional Theory (DFT) calculations to explore the electronic structure of these compounds, revealing that one compound exhibited superior non-linear optical response compared to others in the series. This study highlights the potential of these compounds in applications requiring specific optical properties (Kanwal et al., 2022).

Biological Activity of Isoxazole and Isothiazole Moieties

Research into isoxazole and isothiazole derivatives of comenic acid demonstrated a synergistic effect when used in conjunction with Temobel, a first-line antitumor drug for brain tumors. This study suggests that such compounds could enhance the efficacy of existing cancer therapies, marking a promising area for further investigation into their potential as part of combination therapies for cancer treatment (Kletskov et al., 2018).

Exploration of Pyrazole Carboxylic Acid Derivatives

A focused study on the properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides a comprehensive look at both experimental and theoretical aspects of such derivatives. Through a combination of NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, alongside DFT calculations, this work provides a detailed understanding of the compound's structure and stability. This research underscores the importance of thorough characterization in the development of new chemical entities with potential applications in various fields (Viveka et al., 2016).

Drug Efficacy Determinations

The synthesis of novel pyrazole derivatives for potential drug applications has been explored, with compounds undergoing in silico, in vitro, and cytotoxicity validations. This approach not only identifies chemically reactive and stable compounds but also screens them for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies further support the potential of these compounds as drug candidates, highlighting the multifaceted approach needed in modern drug discovery (Thangarasu et al., 2019).

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O3S/c19-10-3-4-12(13(20)6-10)16-7-11(23-26-16)9-25-18(24)15-8-14(21-22-15)17-2-1-5-27-17/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQZXHIVBGWJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.